3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide

PROTAC building block DCAF15 ligand conjugation targeted protein degradation

Researchers requiring covalent conjugation of the E7820 pharmacophore face a barrier: the 3-cyano group is chemically inert toward amine-reactive labeling. This 3-amino analog solves that problem with a nucleophilic primary aromatic amine that reacts directly with activated esters, isothiocyanates, and sulfonyl chlorides. • Enables amide coupling for PROTAC degrader library synthesis without a standalone amine-introduction step • Supports pull-down, imaging, and chemoproteomic workflows precluded by the 3-cyano variant (E7820) • Fills the SAR gap between 3-cyano (E7820) and 4-(aminomethyl) (DCAF15 ligand-1) analogs for ternary complex optimization Supplied as a research-grade building block with confirmed molecular weight (326.39 g/mol) for accurate biophysical assay preparation.

Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
Cat. No. B13623930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide
Molecular FormulaC16H14N4O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)N)C#N
InChIInChI=1S/C16H14N4O2S/c1-10-5-6-14(16-15(10)11(8-17)9-19-16)20-23(21,22)13-4-2-3-12(18)7-13/h2-7,9,19-20H,18H2,1H3
InChIKeyWHYVLGDAUFGAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


3-Amino-N-(3-cyano-4-methyl-1H-indol-7-yl)benzene-1-sulfonamide (CAS 2367034-18-0) is a small-molecule sulfonamide derivative containing an indole core substituted with cyano and methyl groups . It belongs to the broader N-(indol-7-yl)benzenesulfonamide pharmacophore class, which has been extensively patented for anti-angiogenic and antitumor applications (e.g., Eisai's E7820 series, where the 3-cyano substituted analog E7820 reached Phase II clinical evaluation for colorectal cancer) . The compound is listed by multiple specialty chemical suppliers (e.g., A2B Chem, catalog BL79668) as a research-grade building block . Its defining structural feature is the 3‑amino substituent on the benzenesulfonamide ring, which distinguishes it from the more clinically advanced 3‑cyano analog E7820, creating functionally orthogonal chemical reactivity that directly impacts downstream research utility .

PROTAC & molecular glue building block
DCAF15-recruiting indole-sulfonamide warhead with pre-installed 3-amino conjugation handle, eliminating de novo amine introduction for degrader library synthesis.
Conjugation-ready primary aromatic amine
Directly reactive with activated esters, isothiocyanates, and sulfonyl chlorides, enabling on-demand functionalization without altering the indole-sulfonamide pharmacophore.
Distinct from 3-cyano analog E7820
3-amino substituent provides orthogonal chemical reactivity; the 3-cyano group is inert toward mild conjugation, making this compound uniquely suited for chemical probe and SAR workflows requiring covalent attachment.

Why the 3-Cyano Analog Cannot Substitute


The 3‑cyano analog (E7820, CAS 289483-69-8) is an extensively characterized clinical candidate with documented integrin α2 suppression activity (HUVEC proliferation IC50 0.081–0.10 μg/mL) . However, its 3‑cyano group is chemically inert toward mild conjugation reactions, rendering it unsuitable for applications requiring covalent linkage to linkers, fluorophores, biotin, or solid supports. In contrast, the 3‑amino substituent on the target compound provides a nucleophilic primary aromatic amine that is directly reactive with activated esters, isothiocyanates, and sulfonyl chlorides, enabling on-demand functionalization without perturbing the indole-sulfonamide pharmacophore . Even closely related in-class compounds such as the 4‑(aminomethyl) analog (DCAF15 ligand-1, CAS 2098346-67-7) differ in linker attachment geometry; substituting these analogs without empirical validation risks altering ternary complex formation, degradation efficiency, or off-target profiles in PROTAC workflows . Therefore, the target compound is not interchangeable with E7820 or other indole-7-sulfonamide variants when amine-directed conjugation or structure–activity relationship (SAR) fidelity around the 3‑position is required.

Reactivity
Target compound (3-amino)
Free primary aromatic amine; carboxyl-reactive; enables direct amide coupling, dye/biotin labeling, and solid-support immobilization.
3‑Cyano analog (E7820)
Nitrile group is chemically inert toward common conjugation chemistries; lacks a functional handle for linker or fluorophore attachment.
Linker geometry
3-Amino substitution
Attachment point on benzenesulfonamide ring may preserve DCAF15 binding pose; reported structural data for related amino-functionalized chemotype supports ternary complex formation.
4-(Aminomethyl) analog
Different linker attachment geometry (meta vs. para) can alter ternary complex stability and degradation efficiency; substitution may shift PROTAC cooperativity profiles.
Molecular properties
Target compound
Mass difference relative to 3-cyano analog affects molarity calculations for biophysical assays; predicted lower lipophilicity may influence DMSO solubility and screening behavior.
3‑Cyano analog
Higher molecular weight and lipophilicity; direct interchange without correcting for mass can introduce systematic concentration errors in SPR, ITC, or dose-response workflows.

Quantitative Comparative Evidence Versus Closest Analogs


Functional Group Reactivity: Amine vs. Cyano

The target compound possesses a free 3‑amino group that enables direct, high-yield conjugation to carboxylic acid–containing ligands via amide bond formation, a capability absent in the 3‑cyano comparator E7820. Sigma-Aldrich explicitly markets the amino-functionalized chemotype as a 'DCAF15-recruiting ligand building block' with 'carboxyl reactive' and 'amine' functional group designations, in contrast to E7820 (SML2950) which carries no such reactive handle . The commercial availability of the amino-building block as a pre-validated intermediate reduces synthetic step count by at least one de novo amine introduction step when constructing PROTAC degrader libraries .

Functional Group Reactivity
Supporting evidence
Target: free 3‑NH₂ (amine handle = 1); Comparator (E7820): nitrile (amine handle = 0). Qualitative functional group difference determines conjugation capability.
Enables direct amide coupling for PROTAC assembly without additional synthetic steps.
Supplier classification as 'carboxyl reactive' building block.
PROTAC building block DCAF15 ligand conjugation targeted protein degradation

DCAF15 E3 Ligase Engagement Validation

The closely related 4‑(aminomethyl) analog (PDB ligand in 6UE5) co-crystallizes with full-length human DCAF15–DDB1–ΔPBP–DDA1–RBM39 at 2.61 Å resolution, providing direct structural evidence that the indole‑7‑sulfonamide scaffold occupies the DCAF15 ligand-binding pocket and induces ternary complex formation . This validates the DCAF15‑recruiting capability of the core chemotype shared by the target compound. No equivalent co‑crystal structure is publicly available for the 3‑cyano analog E7820 bound to the full DCAF15 complex, limiting its structural tractability as a degrader building block.

DCAF15 E3 Ligase Engagement
Cross-study comparable
Closest structural surrogate (4‑aminomethyl analog) co-crystallized with DCAF15–DDB1–ΔPBP–DDA1–RBM39 at 2.61 Å resolution (PDB 6UE5). No equivalent structure for 3‑cyano analog.
Atomic-resolution structural data supports DCAF15 recruitment capability of amino-functionalized chemotype.
Structural tractability for degrader design; validation in target complex remains to be extended to 3‑amino variant.
DCAF15 RBM39 molecular glue cryo-EM/X-ray crystallography

Molecular Weight and Formula Differentiation

The target compound has a molecular formula of C16H14N4O2S (MW 326.39 g/mol) , which is 10 Da lighter than the 3‑cyano analog E7820 (C17H12N4O2S, MW 336.37 g/mol) . The absence of the additional nitrile carbon reduces lipophilicity (predicted clogP ≈ 2.1 vs. ≈ 2.6 for E7820), which can translate into measurable differences in aqueous solubility and DMSO stock solution behavior critical for high‑throughput screening. While direct solubility data for the target compound are not published, the molecular weight difference alone provides a procurement‑relevant specification for applications requiring precise molarity calculations, such as SPR biosensor immobilization or isothermal titration calorimetry (ITC).

Molecular Weight & Formula
Supporting evidence
Target: C₁₆H₁₄N₄O₂S, MW 326.39 g/mol. E7820: C₁₇H₁₂N₄O₂S, MW 336.37 g/mol. ΔMW = −9.98 g/mol.
Mass difference directly impacts molarity-dependent calculations for SPR, ITC, and dose-response preparation.
Predicted lower lipophilicity may influence solubility; experimental solubility data not reported.
formulation molecular weight C16H14N4O2S solubility

Patent Landscape and Freedom-to-Operate

The Eisai foundational patent (JP2000247949A) generically claims indole sulfonamides with ring A as 'aminosulfonylphenyl' but specifically exemplifies only the 3‑cyano compound E7820 . More recent filings (e.g., Triana Biomedicines, US 2024/0190821 A1) claim N‑(1H‑indol‑7‑yl)benzenesulfonamides for protein degradation, explicitly requiring halogen substitution at the benzenesulfonamide ring, which excludes the 3‑amino variant . This gap in patent coverage indicates that the 3‑amino compound occupies a distinct chemical space, reducing freedom‑to‑operate risks for commercial PROTAC development relative to the more heavily patented 3‑cyano and halogenated analogs.

Patent Landscape & FTO
Class-level inference
3‑Amino substituent not explicitly claimed in Eisai (JP2000247949A) or Triana (US2024/0190821A1) patent families; 3‑cyano and halogenated variants are extensively covered.
May offer lower patent encumbrance for commercial degrader programs compared to heavily patented analogs.
Patent analysis only; legal review recommended for specific commercialization.
patent differentiation indole-7-sulfonamide protein degradation intellectual property

Procurement-Relevant Application Scenarios


PROTAC and Molecular Glue Library Synthesis

The free 3‑amino group serves as a direct conjugation point for attaching the DCAF15‑recruiting indole‑sulfonamide warhead to diverse target‑protein ligands via amide coupling. This eliminates the need for a standalone amine‑introduction step, enabling parallel synthesis of degrader libraries with varying linker lengths and compositions . The structural precedent of the related 4‑(aminomethyl) analog binding DCAF15 in the 6UE5 co‑crystal provides confidence that conjugation at the benzenesulfonamide ring does not abolish E3 ligase engagement .

Chemical Biology Probe Development

While the 3‑cyano analog E7820 is known to suppress integrin α2 expression with HUVEC proliferation IC50 values of 0.081–0.10 μg/mL and to promote DCAF15‑dependent CAPERα degradation , the 3‑amino analog offers a matched molecular scaffold with a functional handle for installing fluorescent dyes, biotin, or photoaffinity labels. This enables pull‑down, imaging, and chemoproteomic experiments that are precluded for the 3‑cyano variant due to its lack of a conjugation‑competent group .

Structure–Activity Relationship Campaigns

The target compound fills a specific SAR gap between the 3‑cyano (E7820) and 4‑(aminomethyl) (DCAF15 ligand-1) analogs. Systematic comparison of these three compounds in DCAF15‑recruitment, RBM39 degradation, and cellular viability assays can delineate the contribution of the 3‑position substituent to ternary complex stability and degradation efficiency .

Biophysical Assay Development

With a defined molecular weight of 326.39 g/mol (C16H14N4O2S), the target compound is 10 Da lighter than E7820 . This distinction is critical for surface plasmon resonance (SPR), ITC, and microscale thermophoresis (MST) experiments where accurate molarity directly impacts binding affinity calculations. Researchers must order the correct analog to avoid systematic concentration errors that would confound comparative kinetic analyses .

Application
Selection Property
Validation Focus
PROTAC & molecular glue library synthesis
Free 3‑amino conjugation handle; pre‑validated DCAF15‑recruiting scaffold
Amide coupling efficiency; linker-length SAR; ternary complex formation with target ligase
Chemical biology probe development
Matched molecular scaffold with functional handle for dye/biotin/photoaffinity installation
Pull‑down and imaging assay performance; retention of DCAF15 binding after conjugation
Structure–activity relationship campaigns
Distinct 3‑position substituent between 3‑cyano, 3‑amino, and 4‑aminomethyl analogs
DCAF15 recruitment potency; RBM39 degradation efficiency; cellular viability endpoints
Biophysical assay development
Defined molecular weight and formula distinct from other indole-sulfonamide analogs
Accurate molar mass for SPR, ITC, and MST experiments; solubility in assay buffers
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